2-(2,2-Dimethoxyethyl)pyrimidine

Descripción

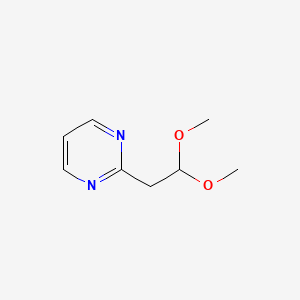

2-(2,2-Dimethoxyethyl)pyrimidine is a pyrimidine derivative featuring a dimethoxyethyl substituent at the 2-position of the heterocyclic ring. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms, widely recognized for their biological significance (e.g., nucleic acids, vitamins) and pharmacological applications, such as antimalarial and anticancer agents . The dimethoxyethyl group in this compound introduces unique steric and electronic properties, influencing its reactivity, solubility, and interactions with biological targets.

Propiedades

IUPAC Name |

2-(2,2-dimethoxyethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-8(12-2)6-7-9-4-3-5-10-7/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJYMOIAUNCFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NC=CC=N1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909314-15-3 | |

| Record name | 2-(2,2-dimethoxyethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethoxyethyl)pyrimidine typically involves the reaction of pyrimidine with 2,2-dimethoxyethanol under acidic or basic conditions. One common method includes the use of a strong acid catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously monitored and adjusted to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,2-Dimethoxyethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound in Drug Development:

2-(2,2-Dimethoxyethyl)pyrimidine serves as a lead compound in the design of pharmaceuticals targeting infectious diseases. Its structural features enhance solubility and reactivity, making it suitable for various chemical modifications aimed at improving biological activity.

Antimicrobial Activity:

Research indicates that this compound exhibits moderate antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activities. This suggests its potential use in developing new antimicrobial agents.

Enzyme Interaction:

The compound has shown interaction with enzymes such as acetyl-CoA carboxylase, indicating its role in influencing metabolic pathways, particularly fatty acid metabolism. This interaction could lead to therapeutic applications in metabolic disorders.

Biological Research

Cell Signaling and Gene Expression:

Studies have demonstrated that this compound can influence cellular processes including gene expression and cell signaling pathways. Such properties are crucial for understanding its role in various biological contexts and potential therapeutic applications.

Inhibition of Specific Enzymes:

The compound is being investigated for its potential as an inhibitor of specific enzymes or receptors involved in critical biological pathways. This includes potential applications in cancer treatment, where inhibiting certain pathways can lead to reduced tumor growth.

Case Study 1: Anticancer Potential

A study evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In murine models of arthritis, administration of this compound led to a notable reduction in pro-inflammatory cytokines, highlighting its potential application in treating inflammatory diseases.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Lead compound for drug development; enhances solubility and reactivity. |

| Antimicrobial Activity | Moderate activity against Gram-positive/Gram-negative bacteria; antifungal effects noted. |

| Enzyme Interaction | Modulates activity of acetyl-CoA carboxylase; influences fatty acid metabolism. |

| Cancer Research | Significant cytotoxicity observed against MCF-7 and HCT-116 cell lines. |

| Anti-inflammatory Research | Reduces pro-inflammatory cytokines in arthritis models; potential therapeutic applications noted. |

Mecanismo De Acción

The mechanism of action of 2-(2,2-dimethoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The dimethoxyethyl group distinguishes this compound from analogs with hydroxyethyl, acetoxyethyl, or alkoxy substituents:

Key Insights :

- Methoxy groups are electron-donating, stabilizing the pyrimidine ring against electrophilic attack, whereas amino groups (e.g., 2-amino-4,6-dimethoxypyrimidine) increase reactivity in nucleophilic substitutions .

Data Tables

Table 1: Comparative Physicochemical Properties

*Predicted using fragment-based methods.

Actividad Biológica

2-(2,2-Dimethoxyethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a dimethoxyethyl group. This substitution may influence its interaction with biological targets and enhance its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. Its biological activity can be summarized as follows:

Structure-Activity Relationship (SAR)

The position and nature of substituents on the pyrimidine ring significantly affect the biological activity of these compounds. For instance:

- Substituent Effects : The dimethoxyethyl group may enhance solubility and bioavailability, potentially increasing the compound's efficacy against microbial strains.

- Comparative Analysis : Other pyrimidine derivatives with similar substitutions have exhibited varying degrees of antimicrobial and anticancer activities, suggesting that structural modifications can lead to significant changes in pharmacological profiles .

Case Studies

Several studies have explored the biological effects of pyrimidine derivatives closely related to this compound:

-

Antimicrobial Evaluation : A study assessed various pyrimidine derivatives' antibacterial activity using agar diffusion methods. The results indicated that certain derivatives showed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 16 µg/mL .

Compound Pathogen MIC (µg/mL) 4a E. coli 250 4b Staphylococcus aureus 500 4c Pseudomonas aeruginosa Not tested - Cytotoxicity Studies : In vitro studies on related compounds have shown cytotoxic effects against cancer cell lines such as HepG-2 and MCF-7. Compounds with similar structural features demonstrated selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 2-(2,2-Dimethoxyethyl)pyrimidine in academic research?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes reacting 1-acetylguanidine hydrochloride with a dimethoxyethyl precursor under reflux conditions (yield: 76%). Key steps include:

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is recommended:

- NMR : NMR identifies methoxy protons (δ 3.3–3.5 ppm) and pyrimidine ring protons (δ 8.5–9.0 ppm). NMR confirms carbonyl (δ ~160 ppm) and quaternary carbons .

- IR : Detect ether (1100–1250 cm) and aromatic C=N (1600–1650 cm) stretches .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store at room temperature in airtight containers away from oxidizers .

- Dispose of waste via approved hazardous waste protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation:

- Grow crystals via slow evaporation (e.g., ethanol/water mixture).

- Use software like WinGX or OLEX2 for data refinement. Assign H atoms as riding (C–H = 0.93–0.97 Å) and refine thermal parameters (U) .

- Compare experimental bond lengths/angles with DFT-optimized geometries to validate stereoelectronic effects .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is commonly used:

- Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugation (e.g., σ→π* interactions in the dimethoxyethyl group) .

- Compare IR vibrational frequencies with experimental data to validate computational models .

Q. How can researchers design biological assays to evaluate this compound as a kinase inhibitor?

Methodological Answer:

- Target Selection : Use homology modeling or docking (AutoDock Vina) to identify kinase targets (e.g., EGFR or CDK2) .

- In Vitro Assays :

- Measure IC via fluorescence-based ATPase assays (e.g., ADP-Glo™ Kinase Assay).

- Validate selectivity using kinase profiling panels (e.g., Eurofins KinaseProfiler™) .

- Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .

Q. How should researchers address contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

- Cross-Validation : Re-run NMR/IR under standardized conditions (e.g., solvent, temperature).

- Dynamic Effects : Consider rotational barriers (e.g., dimethoxyethyl group) via variable-temperature NMR to explain discrepancies between experimental and DFT-derived spectra .

- Synchrotron Techniques : Use high-resolution XPS or solid-state NMR to probe electronic environments not captured by routine methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.